
NSC-658497
概要
説明
NSC-658497 is a small molecule inhibitor that targets the guanine nucleotide exchange factor, SOS1. This compound has shown significant potential in inhibiting the interaction between SOS1 and Ras, a family of proteins involved in cell proliferation and survival. Elevated Ras signaling activity is often associated with various human cancers .
準備方法
The synthesis of NSC-658497 involves several steps, including the preparation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are typically proprietary information held by research institutions or companies. the compound is commercially available for research purposes .
化学反応の分析
NSC-658497 undergoes several types of chemical reactions, primarily focusing on its interaction with SOS1. The compound binds to the catalytic site of SOS1, competitively inhibiting the SOS1-Ras interaction. This inhibition is dose-dependent and has been shown to suppress downstream signaling activities and associated cell proliferation .
科学的研究の応用
Cell Proliferation Inhibition
Research has demonstrated that NSC-658497 effectively inhibits cell proliferation in multiple cancer cell lines, including:
- NIH 3T3 Mouse Fibroblasts : Dose-dependent inhibition of EGF-stimulated Ras activation and downstream ERK1/2 and AKT signaling was observed. The compound inhibited cell proliferation similarly to SOS1-specific siRNA knockdown approaches .
- Prostate Cancer Cells : In DU-145 and PC-3 cell lines, this compound inhibited Ras-GTP activity and downstream signaling, leading to reduced cell proliferation .
- Ovarian and Lung Cancer Cells : The compound was most effective against non-small cell lung cancer cells (HOP-92) and ovarian cancer cells (OVCAR-3) with wild-type K-Ras status .
Selectivity for Wild-Type K-Ras
This compound has been shown to selectively inhibit the growth of cells expressing wild-type K-Ras over those with oncogenic K-Ras mutations. This selectivity is significant because it suggests a targeted therapeutic approach that minimizes impact on normal cells while effectively combating tumors driven by wild-type Ras .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified critical chemical moieties within this compound that contribute to its inhibitory activity. For instance:
- The nitrophenyl group is essential for binding to SOS1, with modifications leading to varying degrees of activity.
- Mutagenesis studies indicated that specific residues within the SOS1 catalytic site interact with this compound, confirming its binding mechanism .
In Vivo Efficacy
While most studies have focused on in vitro applications, preliminary assessments suggest that this compound may also exhibit efficacy in vivo. Further research is necessary to evaluate its pharmacokinetics and therapeutic potential in animal models.
Clinical Relevance
Given the role of Ras mutations in approximately 30% of human cancers, this compound's ability to inhibit SOS1-mediated Ras activation positions it as a promising candidate for further clinical development. It may offer a novel approach to treating cancers that are resistant to conventional therapies targeting downstream signaling pathways .
作用機序
The mechanism of action of NSC-658497 involves its binding to the catalytic site of SOS1. By competitively inhibiting the SOS1-Ras interaction, this compound effectively suppresses the guanine nucleotide exchange factor activity of SOS1. This inhibition leads to a decrease in Ras activation and downstream signaling, ultimately affecting cell proliferation and survival .
類似化合物との比較
NSC-658497 is unique in its ability to specifically target the SOS1-Ras interaction. Similar compounds include other small molecule inhibitors that target different components of the Ras signaling pathway, such as NSC-674954. These compounds also show efficacy in inhibiting Ras activation but may differ in their specific targets and mechanisms of action .
生物活性
NSC-658497 is a small molecule inhibitor specifically targeting the Son of Sevenless (SOS1) protein, which plays a crucial role in the activation of the Ras signaling pathway. This pathway is pivotal in various cellular processes, including proliferation, differentiation, and survival, making it a significant focus in cancer research. The compound has shown promising biological activity in several studies, demonstrating its potential as an anticancer agent.
This compound functions by binding to the catalytic site of SOS1, thereby inhibiting its ability to facilitate the exchange of GDP for GTP on Ras proteins. This inhibition leads to a decrease in Ras activation and subsequent downstream signaling through pathways such as RAF-MEK-ERK and PI3K-AKT.
Key Findings:
- Inhibition of Ras Activation : this compound was shown to dose-dependently inhibit EGF-stimulated Ras activation in NIH 3T3 mouse fibroblasts, without affecting EGFR activation directly .
- Downstream Signaling Effects : The compound also inhibited downstream targets ERK1/2 and AKT, which are critical for cell proliferation. This effect was observed in both fibroblast and cancer cell lines, including prostate cancer cells .
- Selectivity : Notably, this compound selectively inhibited SOS1-mediated Ras signaling without affecting other GTPases like R-Ras and Rac1 .
In Vitro Studies
A series of experiments were conducted to evaluate the efficacy of this compound across different cell lines:
Cell Line | Treatment Concentration | Effect on Ras Activation | Effect on Cell Proliferation |
---|---|---|---|
NIH 3T3 | 0 - 50 µM | Inhibited | Reduced |
DU-145 (Prostate) | 0 - 50 µM | Inhibited | Reduced |
PC-3 (Prostate) | 0 - 50 µM | Inhibited | Reduced |
HOP-92 (Lung) | 0 - 50 µM | Inhibited | Reduced |
OVCAR-3 (Ovary) | 0 - 50 µM | Inhibited | Reduced |
These findings suggest that this compound is particularly effective against cells expressing wild-type K-Ras, indicating its potential therapeutic application in cancers where Ras is not mutated .
Case Studies
- Prostate Cancer : In studies involving DU-145 and PC-3 prostate cancer cell lines, this compound demonstrated significant inhibition of both Ras-GTP activity and downstream signaling pathways. The results were comparable to those obtained with SOS1-specific siRNA knockdown techniques .
- Non-Small Cell Lung Cancer : The compound was also tested against HOP-92 cells, where it exhibited a notable reduction in cell viability and proliferation, highlighting its potential in treating lung cancers with wild-type Ras .
特性
IUPAC Name |
(3Z)-3-[[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylidene]chromene-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N2O6S2/c23-17-13-3-1-2-4-15(13)28-19(25)14(17)10-21-18(24)16(30-20(21)29)9-11-5-7-12(8-6-11)22(26)27/h1-10H/b14-10-,16-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFUFNNDOAUACG-FUVGAYRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=S)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/N3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=S)/C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。